molecular formula C8H8ClNO2 B14835959 3-Chloro-5-hydroxy-N-methylbenzamide

3-Chloro-5-hydroxy-N-methylbenzamide

Cat. No.: B14835959
M. Wt: 185.61 g/mol
InChI Key: CGFWVKIPJMPVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of benzamide, characterized by the presence of a chlorine atom at the third position, a hydroxyl group at the fifth position, and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-hydroxy-N-methylbenzamide typically involves the chlorination of 5-hydroxy-N-methylbenzamide. The reaction can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 3-chloro-5-hydroxy-N-methylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: NaOCH3 in methanol at reflux temperature.

Major Products Formed

    Oxidation: 3-Chloro-5-oxo-N-methylbenzamide.

    Reduction: 3-Chloro-5-hydroxy-N-methylbenzylamine.

    Substitution: 3-Methoxy-5-hydroxy-N-methylbenzamide.

Scientific Research Applications

3-Chloro-5-hydroxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-hydroxybenzamide
  • 3-Chloro-5-methoxy-N-methylbenzamide
  • 3-Chloro-N-methylbenzamide

Uniqueness

3-Chloro-5-hydroxy-N-methylbenzamide is unique due to the presence of both a hydroxyl group and a chlorine atom on the benzene ring, along with a methyl group on the nitrogen atom. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds.

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

3-chloro-5-hydroxy-N-methylbenzamide

InChI

InChI=1S/C8H8ClNO2/c1-10-8(12)5-2-6(9)4-7(11)3-5/h2-4,11H,1H3,(H,10,12)

InChI Key

CGFWVKIPJMPVJL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.